molecular formula C25H27N5O2 B607390 Evobrutinib CAS No. 1415823-73-2

Evobrutinib

货号 B607390
CAS 编号: 1415823-73-2
分子量: 429.524
InChI 键: QUIWHXQETADMGN-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Evobrutinib is an oral, CNS-penetrating, highly selective inhibitor of Bruton’s tyrosine kinase (BTK) in clinical development as a potential treatment for relapsing multiple sclerosis (RMS) . It is the first BTK inhibitor (BTKi) to demonstrate clinical efficacy in the largest Phase II study with follow-up beyond three years .


Synthesis Analysis

The synthesis of evobrutinib began with regioselective nucleophilic substitution of the 6-chloride of 5,6-dichloropyrimidin-4-amine by the primary amine of tert-butyl 4-(aminomethyl)piperidine-1-carboxylate .


Chemical Reactions Analysis

Evobrutinib is primarily eliminated in feces (71.0%) and, to a lesser extent, in urine (20.6%), with most of the total radioactivity (85.3%) excreted in the first 72 h after administration . No unchanged evobrutinib was detected in excreta .

科学研究应用

Evobrutinib is a potent, obligate covalent inhibitor with high kinase selectivity . It’s designed to modulate B cell responses such as proliferation and antibody and cytokine release, as well as modulate macrophage/microglia activation . Here are some of its applications in scientific research:

  • Multiple Sclerosis (MS)

    • Summary of Application : Evobrutinib has been used in clinical trials for the treatment of Multiple Sclerosis (MS) . It’s the first Bruton’s tyrosine kinase inhibitor (BTKi) to demonstrate clinical efficacy in the largest Phase II study with follow-up beyond three years .
    • Methods of Application : In the phase II trial, patients received a dose of evobrutinib (25 mg or 75 mg once daily, or 50 mg or 75 mg twice daily) or placebo .
    • Results : The treatment was generally well tolerated across indications . The proportion of patients with treatment-emergent adverse events (TEAEs) and the exposure-adjusted incidence rates (EAIR) were similar for evobrutinib and placebo .
  • Rheumatoid Arthritis (RA)

    • Summary of Application : Evobrutinib has been tested in clinical trials for the treatment of Rheumatoid Arthritis (RA) .
    • Methods of Application : In the phase II trial, patients received a dose of evobrutinib (25 mg or 75 mg once daily, or 50 mg or 75 mg twice daily) or placebo .
    • Results : The treatment was generally well tolerated across indications . The proportion of patients with TEAEs and the EAIR were similar for evobrutinib and placebo .
  • Systemic Lupus Erythematosus (SLE)

    • Summary of Application : Evobrutinib has been used in clinical trials for the treatment of Systemic Lupus Erythematosus (SLE) .
    • Methods of Application : In the phase II trial, patients received a dose of evobrutinib (25 mg or 75 mg once daily, or 50 mg or 75 mg twice daily) or placebo .
    • Results : The treatment was generally well tolerated across indications . The proportion of patients with TEAEs and the EAIR were similar for evobrutinib and placebo .
  • Neuronal Damage and Inflammation in MS

    • Summary of Application : Evobrutinib has been shown to significantly reduce blood neurofilament light chain (NfL) levels, a key biomarker of neuronal damage and inflammation, in patients with Multiple Sclerosis (MS) .
    • Methods of Application : The study evaluated 166 patients with NfL values at baseline and at least one post-baseline .
    • Results : The largest relative reductions of NfL levels were observed with evobrutinib 75mg twice daily (BID) at weeks 12 and 24 compared to placebo .
  • B Cell Malignancies

    • Summary of Application : Evobrutinib has been used in the treatment of various B cell malignancies .
  • Asthma

    • Summary of Application : Evobrutinib has been used in the treatment of asthma .
  • Osteoarthritis (OA)

    • Summary of Application : Evobrutinib is being explored as a potential treatment for osteoarthritis (OA), a form of arthritis .
  • Neuroinflammatory and Immune-Mediated Diseases

    • Summary of Application : Evobrutinib is being investigated for its potential in treating various neuroinflammatory and immune-mediated diseases .
  • Relapsing Multiple Sclerosis (RMS)

    • Summary of Application : Evobrutinib has been used in Phase III clinical trials for the treatment of relapsing multiple sclerosis (RMS) .
    • Methods of Application : In the Phase III EVOLUTION clinical trials, patients with RMS were randomized 1:1 to receive either evobrutinib 45mg twice-daily and oral placebo once-daily or teriflunomide 14mg once-daily and oral placebo twice-daily for up to 156 weeks .
    • Results : The trials did not meet their primary endpoints of reducing annualized relapse rates (ARR) in people with RMS compared to oral teriflunomide . The overall safety and tolerability profile was consistent with results from the previously reported Phase II trial .

安全和危害

The U.S. Food and Drug Administration (FDA) has placed a partial clinical hold on the initiation of new patients on evobrutinib and patients with less than 70 days exposure to study medication in the U.S . The FDA action was based on their assessment of two recently reported cases of laboratory values suggestive of drug-induced liver injury that have been identified during the Phase III studies .

未来方向

The Phase III clinical trial program of evobrutinib is on schedule to read out in the fourth quarter of 2023 . Merck is working closely with the FDA to establish the best path forward for the benefit of patients in current and future trials with evobrutinib .

属性

IUPAC Name

1-[4-[[[6-amino-5-(4-phenoxyphenyl)pyrimidin-4-yl]amino]methyl]piperidin-1-yl]prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N5O2/c1-2-22(31)30-14-12-18(13-15-30)16-27-25-23(24(26)28-17-29-25)19-8-10-21(11-9-19)32-20-6-4-3-5-7-20/h2-11,17-18H,1,12-16H2,(H3,26,27,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUIWHXQETADMGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCC(CC1)CNC2=NC=NC(=C2C3=CC=C(C=C3)OC4=CC=CC=C4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Evobrutinib

CAS RN

1415823-73-2
Record name Evobrutinib [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1415823732
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Evobrutinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15170
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 1-(4-(((6-amino-5-(4-phenoxyphenyl)pyrimidin-4-yl)amino)methyl)piperidin-1-yl)prop-2-en-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Evobrutinib
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZA45457L1K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Into a 20 mL reaction vial was added 5-(4-phenoxyphenyl)-N-(piperidin-4-ylmethyl)pyrimidine-4,6-diamine (70.00 mg; 0.19 mmol), sodium bicarbonate (23.49 mg; 0.28 mmol) suspended in THF (3.00 ml) and water (0.30 ml). The mixture was cooled to 0° C. Acryloyl chloride (0.02 ml; 0.22 mmol) was added. The ice bath was left to melt. The reaction mixture was then stirred at rt overnight. The crude mixture was purified using Biotage column chromatography eluting 0-50% MeOH/EtOAc. Fractions containing the desired product were combined and concentrated under reduced pressure. The residue was lyophilized overnight to afford N-[(1-acryloylpiperidin-4-yl)methyl]-5-(4-phenoxyphenyl)pyrimidine-4,6-diamine as a white solid (30.00 mg, 37% yield). HPLC purity: 97%, RT=3.665 min. MS: m/z=430 [M+H]+, RT=1.53 min. 1H-NMR (DMSO-d6) δ 7.93 (s, 1H), 7.40 (t, 2H), 7.21-7.08 (m, 8H), 6.76 (dd, 1H), 6.04 (d, 1H), 5.61 (d, 1H), 5.43 (s, 2H), 4.34 (d, 1H), 3.98 (d, 1H), 3.12 (t, 2H), 2.95 (t, 1H), 2.56 (t, 1H), 1.81 (m, 1H), 1.59 (m, 2H), 0.92 (m, 2H).
Name
5-(4-phenoxyphenyl)-N-(piperidin-4-ylmethyl)pyrimidine-4,6-diamine
Quantity
70 mg
Type
reactant
Reaction Step One
Quantity
23.49 mg
Type
reactant
Reaction Step One
Quantity
0.02 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
3 mL
Type
solvent
Reaction Step Four
Name
Quantity
0.3 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

1-(4-(((6-amino-5-(4-phenoxyphenyl)pyrimidin-4-yl)amino)methyl)piperidin-1-yl)prop-2-en-1-one was prepared from 5,6-dichloropyrimidin-4-amine, tert-butyl 4-(aminomethyl)piperidine-1-carboxylate, (4-phenoxyphenyl)boronic acid and acryloyl chloride in four steps according to Scheme 2 (using Method B/I, Method C, Method D, and Method F). HPLC purity 97%, RT=3.665 min; MS: m/z=430 [M+H]+, RT=1.53 min. 1H-NMR (DMSO-d6) δ 7.93 (s, 1H), 7.40 (t, 2H), 7.21-7.08 (m, 8H), 6.76 (dd, 1H), 6.04 (d, 1H), 5.61 (d, 1H), 5.43 (s, 2H), 4.34 (d, 1H), 3.98 (d, 1H), 3.12 (t, 2H), 2.95 (t, 1H), 2.56 (t, 1H), 1.81 (m, 1H), 1.59 (m, 2H), 0.92 (m, 2H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Citations

For This Compound
734
Citations
RD Caldwell, H Qiu, BC Askew, AT Bender, N Brugger… - 2019 - ACS Publications
… of evobrutinib, a potent, obligate covalent inhibitor with high kinase selectivity. Evobrutinib … Moreover, the high selectivity of evobrutinib for BTK over epidermal growth factor receptor …
Number of citations: 101 pubs.acs.org
X Montalban, DL Arnold, A Bar-Or, AH Cross… - 2020 - AAN Enterprises
… MS, evobrutinib significantly reduced the … evobrutinib BID versus oral teriflunomide QD. Adults with relapsing MS (RRMS or SPMS with relapses) will be randomized 1:1 to evobrutinib …
Number of citations: 3 n.neurology.org
DJ Wallace, T Dörner, DS Pisetsky… - ACR Open …, 2023 - Wiley Online Library
… This phase II, dose‐ranging trial in SLE failed to show a treatment effect of evobrutinib versus placebo at any dose. Evobrutinib was generally well tolerated, with no dose effect …
Number of citations: 10 onlinelibrary.wiley.com
H Scheible, M Dyroff, A Seithel‐Keuth… - Clinical and …, 2021 - Wiley Online Library
… MS indicated that evobrutinib is well… evobrutinib containing ~ 3.6 MBq (100 μCi) 14 C-evobrutinib, to determine the absorption, metabolic pathways, and routes of excretion of evobrutinib…
Number of citations: 6 ascpt.onlinelibrary.wiley.com
P Haselmayer, M Camps, L Liu-Bujalski… - The Journal of …, 2019 - journals.aai.org
… We evaluated evobrutinib in preclinical models of RA … , evobrutinib achieves efficacy by acting both on B cells and innate immune cells. Taken together, our data show that evobrutinib is …
Number of citations: 114 journals.aai.org
X Montalban, JS Wolinsky, DL Arnold, MS Weber… - 2023 - AAN Enterprises
Objective: To report the long-term effect of evobrutinib on efficacy and safety in patients with relapsing multiple sclerosis (PwRMS) over 3.5 years of the open-label extension (OLE) of a …
Number of citations: 2 n.neurology.org
A Becker, EC Martin, DY Mitchell… - Clinical and …, 2020 - Wiley Online Library
… regarding frequency or type of TEAE among evobrutinib-treated subjects. Absorption was … impact of evobrutinib concentration on corrected QT (QTc). In summary, evobrutinib was well-…
Number of citations: 23 ascpt.onlinelibrary.wiley.com
H Kebir, C Li, M May, M Church, UB Shafaatian… - 2023 - AAN Enterprises
Objective: To evaluate the efficacy of evobrutinib, a central nervous system (CNS)-penetrant Bruton’s tyrosine kinase inhibitor (BTKi), versus anti-CD20 treatment, on compartmentalized …
Number of citations: 2 n.neurology.org
X Montalban, JS Wolinsky, DL Arnold, MS Weber… - 2022 - AAN Enterprises
Objective: Report the safety and efficacy of evobrutinib over 2.5 years in an open-label extension (OLE). Background: Evobrutinib, a covalent, blood-brain barrier-penetrating Bruton’s …
Number of citations: 5 n.neurology.org
L Rijvers, J van Langelaar, L Bogers, MJ Melief… - JCI insight, 2022 - ncbi.nlm.nih.gov
Recent clinical trials have shown promising results for the next-generation Bruton’s tyrosine kinase (BTK) inhibitor evobrutinib in the treatment of multiple sclerosis (MS). BTK has a …
Number of citations: 8 www.ncbi.nlm.nih.gov

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。